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molecular formula C17H15NO4 B558011 Fmoc-Gly-OH-15N CAS No. 125700-33-6

Fmoc-Gly-OH-15N

Cat. No. B558011
M. Wt: 298.3 g/mol
InChI Key: NDKDFTQNXLHCGO-CPZJZEHKSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08318717B2

Procedure details

FmocGly/AllocGly beads were standard Fmoc deprotected with 20% piperidine in DMF leaving the Alloc glycine untouched. Then standard TBTU coupling of the photolinker (4-[(1-Fmoc-aminoethyl)-2-methoxy-5-nitrophenoxy]butanoic acid) (3 eq) to the deprotected glycine (1 eq=0.48 mmol). After coupling, the beads were washed with DMF and DCM and lyophilized.
Name
FmocGly AllocGly
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Alloc glycine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
4-[(1-Fmoc-aminoethyl)-2-methoxy-5-nitrophenoxy]butanoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0.48 mmol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[NH:1]([C:6]([O:8][CH2:9][CH:10]1[C:22]2[C:17](=[CH:18][CH:19]=[CH:20][CH:21]=2)[C:16]2[C:11]1=[CH:12][CH:13]=[CH:14][CH:15]=2)=[O:7])[CH2:2][C:3]([OH:5])=[O:4].N(C(OCC=C)=O)CC(O)=O.N1CCCCC1.CN(C(ON1N=NC2C=CC=CC1=2)=[N+](C)C)C.[B-](F)(F)(F)F.C(C(C1C(OC)=C(C=C([N+]([O-])=O)C=1)OCCCC(O)=O)CN)(OCC1C2C(=CC=CC=2)C2C1=CC=CC=2)=O.NCC(O)=O>CN(C=O)C>[C:6]([NH:1][CH2:2][C:3]([OH:5])=[O:4])([O:8][CH2:9][CH:10]1[C:11]2[C:16](=[CH:15][CH:14]=[CH:13][CH:12]=2)[C:17]2[C:22]1=[CH:21][CH:20]=[CH:19][CH:18]=2)=[O:7] |f:0.1,3.4|

Inputs

Step One
Name
FmocGly AllocGly
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C2=CC=CC=C12.N(CC(=O)O)C(=O)OCC=C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCCCC1
Step Three
Name
Alloc glycine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=C2)N=N1.[B-](F)(F)(F)F
Step Five
Name
4-[(1-Fmoc-aminoethyl)-2-methoxy-5-nitrophenoxy]butanoic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(OCC1C2=CC=CC=C2C2=CC=CC=C12)C(CN)C=1C(=C(OCCCC(=O)O)C=C(C1)[N+](=O)[O-])OC
Step Six
Name
Quantity
0.48 mmol
Type
reactant
Smiles
NCC(=O)O
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the beads were washed with DMF and DCM

Outcomes

Product
Name
Type
Smiles
C(=O)(OCC1C2=CC=CC=C2C2=CC=CC=C12)NCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08318717B2

Procedure details

FmocGly/AllocGly beads were standard Fmoc deprotected with 20% piperidine in DMF leaving the Alloc glycine untouched. Then standard TBTU coupling of the photolinker (4-[(1-Fmoc-aminoethyl)-2-methoxy-5-nitrophenoxy]butanoic acid) (3 eq) to the deprotected glycine (1 eq=0.48 mmol). After coupling, the beads were washed with DMF and DCM and lyophilized.
Name
FmocGly AllocGly
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Alloc glycine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
4-[(1-Fmoc-aminoethyl)-2-methoxy-5-nitrophenoxy]butanoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0.48 mmol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[NH:1]([C:6]([O:8][CH2:9][CH:10]1[C:22]2[C:17](=[CH:18][CH:19]=[CH:20][CH:21]=2)[C:16]2[C:11]1=[CH:12][CH:13]=[CH:14][CH:15]=2)=[O:7])[CH2:2][C:3]([OH:5])=[O:4].N(C(OCC=C)=O)CC(O)=O.N1CCCCC1.CN(C(ON1N=NC2C=CC=CC1=2)=[N+](C)C)C.[B-](F)(F)(F)F.C(C(C1C(OC)=C(C=C([N+]([O-])=O)C=1)OCCCC(O)=O)CN)(OCC1C2C(=CC=CC=2)C2C1=CC=CC=2)=O.NCC(O)=O>CN(C=O)C>[C:6]([NH:1][CH2:2][C:3]([OH:5])=[O:4])([O:8][CH2:9][CH:10]1[C:11]2[C:16](=[CH:15][CH:14]=[CH:13][CH:12]=2)[C:17]2[C:22]1=[CH:21][CH:20]=[CH:19][CH:18]=2)=[O:7] |f:0.1,3.4|

Inputs

Step One
Name
FmocGly AllocGly
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C2=CC=CC=C12.N(CC(=O)O)C(=O)OCC=C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCCCC1
Step Three
Name
Alloc glycine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=C2)N=N1.[B-](F)(F)(F)F
Step Five
Name
4-[(1-Fmoc-aminoethyl)-2-methoxy-5-nitrophenoxy]butanoic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(OCC1C2=CC=CC=C2C2=CC=CC=C12)C(CN)C=1C(=C(OCCCC(=O)O)C=C(C1)[N+](=O)[O-])OC
Step Six
Name
Quantity
0.48 mmol
Type
reactant
Smiles
NCC(=O)O
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the beads were washed with DMF and DCM

Outcomes

Product
Name
Type
Smiles
C(=O)(OCC1C2=CC=CC=C2C2=CC=CC=C12)NCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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